molecular formula C8H9NO B1217828 Phenyl acetimidate

Phenyl acetimidate

Cat. No. B1217828
M. Wt: 135.16 g/mol
InChI Key: GQAOAEZHNFTLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl acetimidate is an oxime O-ether.

Scientific Research Applications

1. Antiviral Applications

Phosphoramidate ProTide technology, which involves phenyl acetimidate derivatives, has been applied to antiviral agents like carbocyclic adenosine derivatives. This application significantly improves their antiviral potency against HIV and HBV. These derivatives undergo chemical modifications in the aryl, ester, and amino acid regions, impacting their antiviral activity and metabolic stability. This approach has led to substantial potency improvements against viruses, notably HIV (McGuigan et al., 2006).

2. Enhancing mRNA Cap Analogs

Aryloxy triester phosphoramidate methodology, known as ProTide technology, has been adapted for the synthesis of bioactive 5’-mRNA cap analogues, targeting cap-dependent translation. This involves the use of phenyl acetimidate derivatives for the preparation of pro-nucleotide cap analogues. These analogues show potential in inhibitory properties in biological systems and passive membrane translocation properties (Siekierska et al., 2023).

3. Applications in Sugar Derivatives for Chondroprotection

The ProTide approach has been used for converting N-acetylglucosamine into a series of arylaminoacyl phosphoramidates, which show enhanced efficacy in inhibiting inflammatory cytokine-induced proteoglycan degradation. This application represents a new lead in anti-osteoarthritis drug discovery, demonstrating the versatility of phenyl acetimidate derivatives in medical applications (McGuigan et al., 2008).

4. Use in Synthesis of Various Chemical Compounds

Phenyl acetimidate derivatives serve as raw materials for synthesizing various compounds. An example includes the use of methyl acetimidate hydrochloride for the synthesis of 4,5-dihydro-3-methyl-1-(2,4-dichlorophenyl)-1,2,4-triazol-5-(1H)-one, demonstrating the chemical versatility and importance of phenyl acetimidate in organic synthesis (Hong-jun, 2010).

properties

Product Name

Phenyl acetimidate

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

phenyl ethanimidate

InChI

InChI=1S/C8H9NO/c1-7(9)10-8-5-3-2-4-6-8/h2-6,9H,1H3

InChI Key

GQAOAEZHNFTLFF-UHFFFAOYSA-N

SMILES

CC(=N)OC1=CC=CC=C1

Canonical SMILES

CC(=N)OC1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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